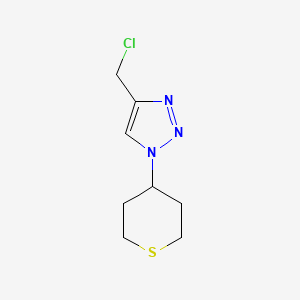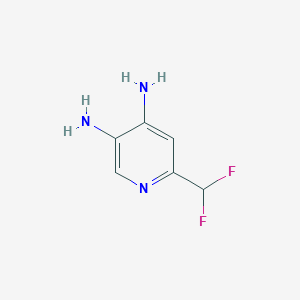
6-(Difluoromethyl)pyridine-3,4-diamine
Vue d'ensemble
Description
6-(Difluoromethyl)pyridine-3,4-diamine, also known as 3,4-difluoromethylpyridine-6-diamine, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless solid with a molecular formula of C7H9F2N3 and a molecular weight of 173.17 g/mol. This compound is a derivative of pyridine, a heterocyclic aromatic compound. It has a low melting point of -11.7°C and is soluble in water and other organic solvents.
Applications De Recherche Scientifique
Agrochemical Industry
6-(Difluoromethyl)pyridine-3,4-diamine: is a valuable intermediate in the synthesis of agrochemicals. The incorporation of fluorine atoms into agrochemical compounds can significantly enhance their biological activity, stability, and selectivity . This compound, with its difluoromethyl group, is particularly useful in developing new pesticides and herbicides, offering potential improvements in crop protection strategies.
Pharmaceutical Development
In pharmaceutical research, 6-(Difluoromethyl)pyridine-3,4-diamine serves as a key building block for the synthesis of various drug candidates . Its structural motif is found in several active pharmaceutical ingredients, where the presence of fluorine can improve metabolic stability and increase binding affinity to biological targets.
Material Science
The unique properties of 6-(Difluoromethyl)pyridine-3,4-diamine make it an interesting candidate for the development of advanced materials . Its ability to introduce fluorine atoms into complex molecules can lead to the creation of materials with novel properties, such as increased resistance to heat and chemical reactivity.
Environmental Science
Research into the environmental impact of fluorinated compounds includes the study of 6-(Difluoromethyl)pyridine-3,4-diamine . Understanding its behavior and breakdown in the environment is crucial for assessing its long-term effects and ensuring safe application in various industries.
Analytical Chemistry
In analytical chemistry, 6-(Difluoromethyl)pyridine-3,4-diamine can be used as a standard or reagent in various analytical methods, including NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties make it suitable for method development and validation studies.
Biochemistry
The compound’s role in biochemistry is linked to its potential as a precursor for biochemical reagents . Researchers can utilize it to synthesize compounds that interact with biological systems, aiding in the study of biochemical pathways and processes.
Pharmacology
In pharmacology, 6-(Difluoromethyl)pyridine-3,4-diamine is of interest for its potential therapeutic applications . Its structural features can be exploited to design new drugs with specific pharmacokinetic and pharmacodynamic profiles.
Chemical Synthesis
Finally, this compound is widely used in chemical synthesis as an intermediate for the preparation of more complex fluorinated organic molecules . Its reactivity allows for the introduction of the difluoromethyl group into various molecular frameworks, which is a valuable trait in synthetic chemistry.
Mécanisme D'action
Target of Action
The primary target of the compound 6-(Difluoromethyl)pyridine-3,4-diamine is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.
Mode of Action
6-(Difluoromethyl)pyridine-3,4-diamine works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . As a result, there is an increase in the release of acetylcholine, a neurotransmitter that stimulates muscle activity at the end plate .
Biochemical Pathways
The action of 6-(Difluoromethyl)pyridine-3,4-diamine affects the biochemical pathway involving the transmission of nerve impulses. By blocking potassium channels, the compound alters the normal flow of ions across the nerve cell membrane. This change affects the action potential of the nerve cells, leading to increased release of acetylcholine . The downstream effects of this action include enhanced muscle stimulation and potential therapeutic effects in certain muscle diseases .
Pharmacokinetics
Similar compounds have been shown to have high bioavailability
Result of Action
The molecular and cellular effects of 6-(Difluoromethyl)pyridine-3,4-diamine’s action primarily involve an increase in acetylcholine release. This increase leads to enhanced stimulation of muscle activity . The compound’s action could potentially have therapeutic effects in certain muscle diseases, such as Lambert–Eaton myasthenic syndrome .
Propriétés
IUPAC Name |
6-(difluoromethyl)pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)5-1-3(9)4(10)2-11-5/h1-2,6H,10H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUSQRFENVJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)pyridine-3,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1435390.png)


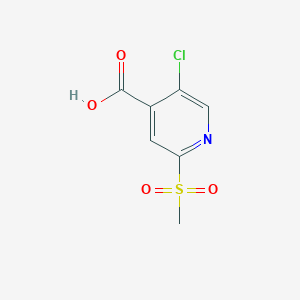

![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
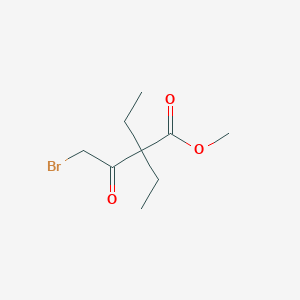
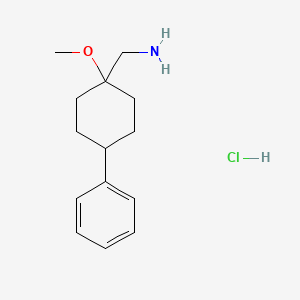
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)
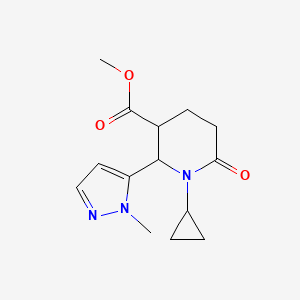
![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B1435408.png)


